molecular formula C7H5Cl2FO B13190926 1-Chloro-2-(chloromethoxy)-3-fluorobenzene

1-Chloro-2-(chloromethoxy)-3-fluorobenzene

Cat. No.: B13190926
M. Wt: 195.01 g/mol
InChI Key: SULUAHHVXOQPBZ-UHFFFAOYSA-N
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Description

1-Chloro-2-(chloromethoxy)-3-fluorobenzene is an organic compound with the molecular formula C7H5Cl2FO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a chloromethoxy group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-(chloromethoxy)-3-fluorobenzene typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 1-chloro-3-fluorobenzene with chloromethyl methyl ether in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl methyl ether.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(chloromethoxy)-3-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding benzoquinones.

    Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxymethyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Products include substituted benzene derivatives.

    Oxidation: Products include benzoquinones.

    Reduction: Products include benzyl alcohol derivatives.

Scientific Research Applications

1-Chloro-2-(chloromethoxy)-3-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(chloromethoxy)-3-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and triggering various biological pathways.

Comparison with Similar Compounds

    1-Chloro-2-methoxybenzene: Similar structure but lacks the fluorine atom.

    1-Chloro-2-(chloromethoxy)ethane: Similar functional groups but different ring structure.

    1-Chloro-2-(chloromethoxy)-4-fluorobenzene: Similar structure but different substitution pattern.

Uniqueness: 1-Chloro-2-(chloromethoxy)-3-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C7H5Cl2FO

Molecular Weight

195.01 g/mol

IUPAC Name

1-chloro-2-(chloromethoxy)-3-fluorobenzene

InChI

InChI=1S/C7H5Cl2FO/c8-4-11-7-5(9)2-1-3-6(7)10/h1-3H,4H2

InChI Key

SULUAHHVXOQPBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCl)F

Origin of Product

United States

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